Beta-Amyloid (16-22) is a peptide fragment derived from the amyloid precursor protein, specifically comprising the amino acid sequence from positions 16 to 22. This peptide is significant in the study of Alzheimer's disease due to its role in the formation of amyloid plaques, which are characteristic of the disease. The sequence is known as KLVFFAE, where K is lysine, L is leucine, V is valine, F is phenylalanine, A is alanine, and E is glutamic acid. Research indicates that this segment plays a crucial role in the aggregation and fibrillation processes associated with amyloid-beta peptides.
Beta-Amyloid (16-22) is synthesized naturally in the human body through the proteolytic cleavage of amyloid precursor protein. Synthetic versions of this peptide are commonly produced for research purposes using solid-phase peptide synthesis techniques.
Beta-Amyloid (16-22) belongs to the class of amyloid peptides, which are characterized by their ability to misfold and aggregate into fibrillar structures. It is classified under neurotoxic peptides due to its association with neurodegenerative diseases.
Beta-Amyloid (16-22) can be synthesized using solid-phase peptide synthesis, a method that allows for the stepwise assembly of amino acids on a solid support. This technique typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the protection and deprotection of amino groups during synthesis.
Beta-Amyloid (16-22) has been shown to adopt various conformations depending on environmental conditions. In aqueous solution, it tends to form beta-sheet structures and aggregates into fibrils.
The molecular weight of Beta-Amyloid (16-22) is approximately 1,000 Da. Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction have revealed that it can form self-assembled nanotubes under specific conditions.
Beta-Amyloid (16-22) participates in several chemical reactions leading to its aggregation:
Molecular dynamics simulations have been employed to study these reactions, providing insights into how environmental factors influence aggregation kinetics.
The mechanism by which Beta-Amyloid (16-22) contributes to neurotoxicity involves its aggregation into insoluble fibrils that disrupt neuronal function and trigger inflammatory responses in surrounding tissues.
Research indicates that aggregation begins with the formation of small oligomers, which then stabilize into larger fibrils through beta-sheet stacking. The presence of metal nanoparticles has been shown to alter this process by affecting peptide conformation and stability.
Beta-Amyloid (16-22) serves as a crucial model compound in Alzheimer’s disease research:
Beta-amyloid (Aβ) peptides are central to Alzheimer’s disease (AD) pathology, with the Aβ(16-22) fragment (sequence: Ac-KLVFFAE-NH₂) serving as a critical model system for dissecting amyloidogenesis. This hydrophobic core segment, derived from the full-length Aβ(1-42) peptide, retains the intrinsic capacity for rapid self-assembly into amyloid fibrils while offering biochemical tractability. Its minimalistic structure enables high-resolution investigations into the molecular forces driving protein misfolding—a process implicated in >50 human aggregation disorders. Research on Aβ(16-22) has unveiled fundamental principles of β-sheet formation, polymorphic fibril architectures, and environmental modulators of aggregation kinetics, providing a template for understanding larger amyloidogenic proteins [1] [8].
Aβ(16-22) exemplifies a minimal amyloidogenic module, capable of recapitulating the multi-step aggregation pathway of full-length Aβ peptides. Key characteristics include:
Table 1: Key Structural Insights from Aβ(16-22) Research
Technique | Findings | Biological Significance |
---|---|---|
Solid-state NMR | Antiparallel β-sheet; stable hydrophobic core (Leu17-Ala21) | Confirms fibril core alignment with AD pathology |
Molecular Dynamics | pH-dependent registry shifts; multiple dimerization pathways | Explains fibril polymorphism in disease variants |
Surface Adsorption | Facet-dependent conformation on metals (e.g., β-sheets on Au(100)) | Informs nanomaterial design for amyloid control |
Aβ(16-22) is not merely a synthetic model—it embodies the pathogenic core of full-length Aβ peptides. Its significance in AD includes:
Table 2: Pathogenic Contributions of Aβ(16-22) in Alzheimer’s Disease
Pathogenic Mechanism | Role of Aβ(16-22) | Experimental Evidence |
---|---|---|
Oligomer-mediated toxicity | Phe-Phe motif enables membrane disruption and Ca²⁺ influx | LTP inhibition; tau hyperphosphorylation in neurons [7] |
Fibril nucleation | Serves as template for full-length Aβ aggregation | Cross-seeding kinetics in vitro [1] |
Genetic susceptibility | Mutations (e.g., E22G) increase β-sheet propensity | Early-onset AD in Arctic mutation carriers [6] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: